ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
The compound ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate features a triazole core substituted with pyridin-3-yl (at position 5) and pyrrol-1-yl (at position 4), linked via a sulfanyl acetamido group to an ethyl benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3S/c1-2-31-21(30)16-7-9-18(10-8-16)24-19(29)15-32-22-26-25-20(17-6-5-11-23-14-17)28(22)27-12-3-4-13-27/h3-14H,2,15H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZFNKJIABZZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from the preparation of the individual heterocyclic components. For instance, the synthesis of the triazole ring can be achieved through the cyclization of appropriate precursors under specific conditions. The pyrrole and pyridine rings are also synthesized separately before being integrated into the final compound.
One common synthetic route involves the refluxing of ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate with hydrazine hydrate in absolute ethanol . This reaction is monitored by thin-layer chromatography (TLC) to ensure completion. The cooled mixture is then poured onto crushed ice to precipitate the product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while substitution reactions could introduce new functional groups into the heterocyclic rings.
Scientific Research Applications
Ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Biological Activity
Ethyl 4-(2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that integrates multiple pharmacologically relevant moieties, including pyridine and triazole rings. This compound has garnered attention for its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 395.46 g/mol. The structure features a benzoate group linked to an acetamido moiety, which is further connected to a sulfanyl triazole derivative.
Antifungal Activity
Recent studies have highlighted the efficacy of triazole derivatives in combating fungal infections. This compound exhibits significant antifungal properties. A study demonstrated that derivatives containing the 1,2,4-triazole core showed broad-spectrum antifungal activity against various strains, suggesting that this compound may leverage similar mechanisms of action .
Antibacterial Properties
The antibacterial potential of this compound has also been investigated. Compounds with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria. For example, a related study indicated that triazole-containing compounds inhibited bacterial growth effectively by disrupting cell wall synthesis and function .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro. Research shows that compounds with pyridine and triazole moieties can induce apoptosis in cancer cells through various pathways. A structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazole ring enhance cytotoxicity against cancer cell lines .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:
| Substituent | Effect on Activity |
|---|---|
| Pyridine ring | Enhances antifungal and antibacterial activity |
| Triazole core | Critical for cytotoxic effects against cancer cells |
| Sulfanyl group | Increases solubility and bioavailability |
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives showed that those similar to this compound exhibited IC50 values lower than traditional antifungals like fluconazole. This suggests a potential for developing more effective antifungal agents based on this scaffold .
Case Study 2: Anticancer Activity
In vitro testing on breast cancer cell lines demonstrated that modifications to the triazole ring significantly impacted the compound's ability to induce apoptosis. The presence of electron-donating groups was linked to enhanced activity, highlighting the importance of chemical modifications in drug design .
Comparison with Similar Compounds
Structural Modifications in Triazole-Based Derivatives
The compound shares a 1,2,4-triazole scaffold with several analogs, but key differences in substituents influence physicochemical and biological properties:
Key Observations :
Linker and Ester Modifications
The sulfanyl acetamido linker in the target compound contrasts with other linkers in analogs:
- Phenethylamino/Phenethylthio Linkers (): Compounds like I-6230 and I-6373 use phenethylamino or phenethylthio groups, introducing rigidity and extended conjugation. These modifications may enhance π-π stacking but reduce solubility .
- Tetrafluoropropoxy Linkers () : The compound in employs a fluorinated linker, significantly boosting metabolic stability and electronegativity, which is absent in the target compound .
Physicochemical and Pharmacokinetic Implications
- Solubility : The ethyl benzoate ester in all compounds confers moderate solubility in organic solvents. However, the pyridin-3-yl and pyrrol-1-yl groups in the target compound may reduce aqueous solubility compared to amine-containing analogs () .
- Lipophilicity : The 4-chlorobenzyl analog () has a higher logP (~3.5 estimated) than the target compound (~2.8), favoring passive diffusion but increasing plasma protein binding risks .
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving S-alkylation of triazole-thiols with halogenated intermediates under basic conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
